Diethyl 2-(3-methylbutanoyl)butanedioate
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Overview
Description
Diethyl 2-(3-methylbutanoyl)butanedioate is an organic compound with the molecular formula C13H22O5 It is a diester derivative of butanedioic acid, featuring a 3-methylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-methylbutanoyl)butanedioate can be synthesized through the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product. Another method involves the Claisen condensation of diethyl phthalate with 4-methylpentan-2-one in the presence of sodium methoxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-methylbutanoyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(3-methylbutanoyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of diethyl 2-(3-methylbutanoyl)butanedioate involves its interaction with biological membranes and enzymes. The compound can penetrate cell membranes and modulate cellular activities by influencing enzyme functions and metabolic pathways. For example, it can reduce mitochondrial fission and reactive oxygen species (ROS) levels, thereby exerting an anti-inflammatory effect .
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: Another ester derivative of butanedioic acid, used in similar applications.
Diethyl succinate: A related compound with similar ester functional groups.
Uniqueness
Diethyl 2-(3-methylbutanoyl)butanedioate is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73642-77-0 |
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Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
diethyl 2-(3-methylbutanoyl)butanedioate |
InChI |
InChI=1S/C13H22O5/c1-5-17-12(15)8-10(13(16)18-6-2)11(14)7-9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
XMDXGGONIHRFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)CC(C)C)C(=O)OCC |
Origin of Product |
United States |
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